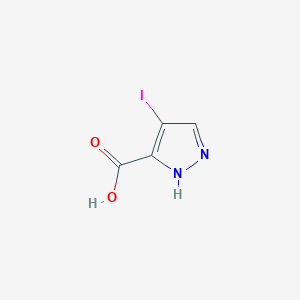
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as URB597, is a synthetic molecule that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the metabolism of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain modulation, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
作用機序
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the metabolism of endocannabinoids. By inhibiting FAAH, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide are related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to play a role in pain modulation, inflammation, mood regulation, and other physiological processes.
実験室実験の利点と制限
One advantage of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has a relatively short half-life in the body, which can limit its effectiveness in some applications. Additionally, the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in lab experiments can be complicated by the fact that endocannabinoids have a range of effects in the body, making it difficult to isolate the specific effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide.
将来の方向性
There are several potential future directions for research on 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have greater therapeutic potential. Another area of research is in the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance their effectiveness. Finally, there is a need for further research on the long-term effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide on the body, particularly in terms of its potential for addiction or tolerance.
合成法
The synthesis of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzoyl chloride with 2,4,6-trimethylaniline to form the intermediate 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. This compound is then treated with lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group, followed by acylation with 4-bromobutyric acid to form the final product.
科学的研究の応用
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. One area of interest is in the treatment of pain, as endocannabinoids have been shown to play a role in pain modulation. Studies have shown that 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity in animal models.
Another area of research is in the treatment of anxiety and depression. Endocannabinoids have been shown to play a role in the regulation of mood, and 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models.
特性
CAS番号 |
4168-20-1 |
|---|---|
製品名 |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H,19,20) |
InChIキー |
ZHAOAOADOMXAJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
溶解性 |
44.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)











